6-chloro-N,2-bis(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-chloro-N,2-bis(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of chlorine atoms and phenyl groups further enhances its chemical properties, making it a valuable scaffold in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N,2-bis(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and oxidative coupling. . This reaction is often carried out under mild conditions, making it an efficient and eco-friendly approach.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions using automated reactors. The use of green chemistry principles, such as solvent-free conditions and metal-free catalysis, is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N,2-bis(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
6-chloro-N,2-bis(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its sedative and anxiolytic properties.
Industry: Utilized in the development of advanced materials due to its unique structural properties
Mechanism of Action
The mechanism of action of 6-chloro-N,2-bis(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that regulate cellular processes, including signal transduction and gene expression . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-phenylimidazo[1,2-a]pyridine: Known for its analgesic properties.
3-bromoimidazo[1,2-a]pyridine: Used in the synthesis of pharmaceuticals.
2,3-disubstituted imidazo[1,2-a]pyridines: Exhibits sedative and anxiolytic properties
Uniqueness
6-chloro-N,2-bis(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C19H12Cl3N3 |
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Molecular Weight |
388.7 g/mol |
IUPAC Name |
6-chloro-N,2-bis(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H12Cl3N3/c20-13-3-1-12(2-4-13)18-19(23-16-8-5-14(21)6-9-16)25-11-15(22)7-10-17(25)24-18/h1-11,23H |
InChI Key |
PVDCCZQHXYYZQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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